Cas no 1566655-89-7 (2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde)

2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a versatile heterocyclic compound featuring a pyrimidine core substituted with a 3-ethylpyrrolidine moiety and a formyl group at the 5-position. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The aldehyde group enables condensation and nucleophilic addition reactions, while the ethylpyrrolidine substituent enhances solubility and modulates electronic properties. Its well-defined reactivity profile and stability under standard conditions make it a practical intermediate for constructing complex molecules. The compound is typically handled under inert conditions to preserve its aldehyde functionality. Its purity and consistent performance are critical for reproducible results in research and industrial applications.
2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde structure
1566655-89-7 structure
Product Name:2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
CAS No:1566655-89-7
MF:C11H15N3O
MW:205.256302118301
CID:5699140
PubChem ID:104486371
Update Time:2025-05-23

2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1566655-89-7
    • 2-(3-ETHYLPYRROLIDIN-1-YL)PYRIMIDINE-5-CARBALDEHYDE
    • EN300-725649
    • 5-Pyrimidinecarboxaldehyde, 2-(3-ethyl-1-pyrrolidinyl)-
    • 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
    • Inchi: 1S/C11H15N3O/c1-2-9-3-4-14(7-9)11-12-5-10(8-15)6-13-11/h5-6,8-9H,2-4,7H2,1H3
    • InChI Key: YQTLOISFOFHCEQ-UHFFFAOYSA-N
    • SMILES: O=CC1C=NC(=NC=1)N1CCC(CC)C1

Computed Properties

  • Exact Mass: 205.121512110g/mol
  • Monoisotopic Mass: 205.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.1Ų

Experimental Properties

  • Density: 1.142±0.06 g/cm3(Predicted)
  • Boiling Point: 372.6±34.0 °C(Predicted)
  • pka: 2.25±0.42(Predicted)

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Additional information on 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Introduction to 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde (CAS No. 1566655-89-7)

2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde, identified by the CAS number 1566655-89-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde derivative has garnered attention due to its structural complexity and potential biological activities. The compound features a fused system of pyrimidine and pyrrolidine moieties, connected by an ethyl linker, which contributes to its unique chemical and pharmacological properties.

The molecular structure of 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde consists of a pyrimidine ring substituted at the 5-position with an aldehyde group, while the 3-position of the pyrrolidine ring is linked to an ethyl group. This arrangement creates a versatile scaffold that can interact with various biological targets, making it a valuable candidate for drug discovery and development. The presence of the aldehyde functionality further enhances its reactivity, allowing for further derivatization and functionalization to tailor its pharmacological profile.

In recent years, there has been growing interest in exploring the therapeutic potential of 2-(3-Ethylpyrrolidin-1-yl)pyrimidine derivatives. These compounds have shown promise in several preclinical studies, particularly in the context of oncology and anti-inflammatory applications. The pyrimidine core is a common motif in many FDA-approved drugs, known for its ability to modulate enzyme activity and cellular signaling pathways. The addition of the ethylpyrrolidinyl group introduces additional conformational flexibility, which can be exploited to optimize binding affinity and selectivity.

One of the most compelling aspects of 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell proliferation, differentiation, and survival, making them attractive targets for anticancer therapies. Preclinical studies have demonstrated that certain pyrimidine-based compounds can inhibit aberrant kinase activity associated with various cancers. The aldehyde group in this molecule provides a site for covalent bonding with cysteine residues in kinase active sites, potentially leading to highly specific inhibition.

Furthermore, the compound has shown interesting interactions with inflammatory pathways. Chronic inflammation is implicated in numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. By modulating inflammatory cytokine production and signaling cascades, 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde may offer therapeutic benefits in these contexts. Research is ongoing to elucidate its exact mechanisms of action and identify optimal dosing regimens for clinical applications.

The synthesis of 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the pyrimidine ring, followed by functional group transformations to introduce the aldehyde group and ethyl substituent. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.

Recent advancements in computational chemistry have also played a pivotal role in understanding the properties of 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde. Molecular modeling studies have helped predict its binding affinity to target proteins and simulate potential drug interactions. These simulations provide valuable insights into structure-activity relationships (SARs), guiding medicinal chemists in designing more effective derivatives.

The pharmacokinetic profile of 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is another critical aspect being evaluated. Factors such as solubility, metabolic stability, and bioavailability must be optimized for successful clinical translation. In vitro and in vivo studies are conducted to assess these parameters and identify potential liabilities early in the development process.

Regulatory considerations also play a significant role in advancing 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde towards clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material is produced consistently and safely. Preclinical data must meet stringent criteria set by regulatory agencies such as the FDA and EMA before human testing can commence.

The broader implications of this research extend beyond individual therapeutic applications. The development of novel heterocyclic compounds like 2-(3-Ethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde contributes to the advancement of chemical biology and drug discovery methodologies. By leveraging structural diversity and computational tools, researchers can accelerate the identification of lead compounds with high therapeutic potential.

In conclusion,2-(3-Ethylpyrrolidin-1-y]l}pyrimidine~carbaldehyde (CAS No. 1566655~89~7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, potential biological activities, and synthetic accessibility make it an attractive scaffold for developing new treatments. As research continues, the full therapeutic potentialof this compound is expected to become increasingly evident, leading to innovative solutions for various medical challenges.

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